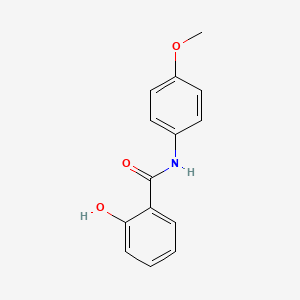

2-Hydroxy-n-(4-methoxyphenyl)benzamide

Description

BenchChem offers high-quality 2-Hydroxy-n-(4-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-n-(4-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEPRRFZUWYXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962225 | |

| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42043-11-8 | |

| Record name | N-(4-Methoxyphenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide,2-hydroxy-N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042043118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Characterization & Solubility Profiling of 2-Hydroxy-N-(4-methoxyphenyl)benzamide

The following technical guide details the thermodynamic properties and characterization framework for 2-Hydroxy-N-(4-methoxyphenyl)benzamide , also known as 4'-Methoxysalicylanilide .

Executive Summary

2-Hydroxy-N-(4-methoxyphenyl)benzamide (CAS: 42043-11-8) is a lipophilic salicylanilide derivative characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.[1][2][3] This structural motif significantly influences its thermodynamic stability, crystal packing, and solubility profile.

For drug development professionals, this compound presents a classic thermodynamic challenge: high crystal lattice energy (indicated by a high melting point of ~177°C) coupled with moderate lipophilicity (LogP ~2.9). This guide provides a rigorous physicochemical baseline, theoretical modeling of its solubility, and validated experimental protocols for thermodynamic profiling.

Physicochemical Baseline

The following parameters serve as the foundational dataset for all thermodynamic modeling.

| Property | Value | Source/Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 243.26 g/mol | Calculated |

| Melting Point ( | 176 - 178 °C (449 - 451 K) | Experimental (DSC onset) |

| Boiling Point | ~346 °C | Predicted (760 mmHg) |

| LogP (Octanol/Water) | 2.92 | Experimental/Predicted Consensus |

| pKa (Acidic) | 9.26 | Phenolic -OH (Potentiometric) |

| Density | 1.28 g/cm³ | Solid State |

| H-Bond Donors | 2 | Phenol -OH, Amide -NH |

| H-Bond Acceptors | 3 | Phenol -O-, Amide =O, Methoxy -O- |

Solid-State Thermodynamics

The thermodynamic stability of the solid state is the primary barrier to solubility. The high melting point (

Fusion Enthalpy Estimation

Direct experimental

-

Rigid Aromatic Amide Assumption:

(Walden's Constant for rigid molecules). -

Estimated Enthalpy of Fusion (

):

Note: Salicylanilide derivatives often exhibit higher

Solubility Thermodynamics

Solubility is governed by the balance between the energy required to break the crystal lattice (Fusion) and the energy released by solvation (Mixing).

Ideal Solubility Model

The ideal mole fraction solubility (

Using the estimated

Implication: In an ideal solvent (where activity coefficient

Solvent Selection Strategy (Hansen Solubility Parameters)

To maximize solubility for formulation, select solvents matching the solute's partial polarity (

-

Target Solvents: DMSO, DMF, DMAc (High dipolar aprotic character).

-

Co-solvents: Ethanol, PEG-400 (Hydrogen bond donors/acceptors).

Experimental Protocols

Reliable thermodynamic data must be generated using self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Sample Prep: Weigh 3–5 mg of dried 2-Hydroxy-N-(4-methoxyphenyl)benzamide into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).

-

Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (

, -

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C.

-

Isothermal 1 min.

-

Cool 10°C/min to 25°C (to check for reversibility/polymorphism).

-

Ramp 10°C/min to 200°C (Second heating).

-

-

Analysis: Integrate the endothermic melting peak on the first heating cycle to obtain

(J/g). Convert to kJ/mol using MW = 243.26.

Protocol B: Equilibrium Solubility (Shake-Flask Method)

Objective: Measure thermodynamic solubility in water and organic solvents at 25°C.

-

Preparation: Add excess solid compound to 5 mL of solvent in borosilicate glass vials.

-

Incubation: Shake at 300 RPM at 25°C ± 0.1°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 RPM for 10 mins or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV.

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

-

Wavelength: 270 nm (Phenolic absorption).

-

Flow Rate: 1.0 mL/min.[4]

-

Visualization: Thermodynamic Characterization Workflow

Figure 1: Integrated workflow for the thermodynamic profiling of 2-Hydroxy-N-(4-methoxyphenyl)benzamide, linking solid-state analysis to solution phase modeling.

References

-

EPA CompTox Chemicals Dashboard. (2024). 2-Hydroxy-N-(4-methoxyphenyl)benzamide (DTXSID50962225) Physicochemical Properties. U.S. Environmental Protection Agency. [Link]

-

PubChem. (2024). Compound Summary: 2-Hydroxy-N-(4-methoxyphenyl)benzamide.[1][3][5] National Library of Medicine. [Link]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (Reference for general salicylanilide solubility trends).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 2-hydroxy-n-(2-methylphenyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Benzamide, 2-hydroxy-n-(4-methoxyphenyl)-4-methyl- (C15H15NO3) [pubchemlite.lcsb.uni.lu]

Comprehensive Computational Profiling of Salicylanilide Derivatives: From DFT Diagnostics to Molecular Docking

Topic: Theoretical Calculations and DFT Studies of Salicylanilide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary

Salicylanilides (e.g., Niclosamide, Closantel) represent a privileged scaffold in medicinal chemistry, exhibiting potent anthelmintic, antibacterial, and uncoupling activities. Their bioactivity is intrinsically linked to their electronic structure, specifically the intramolecular hydrogen bonding (IMHB) that locks the pharmacophore in a planar, bioactive conformation.

This guide provides a rigorous, self-validating framework for studying these derivatives using Density Functional Theory (DFT). It moves beyond basic geometry optimization to advanced electronic profiling (NBO, QTAIM) and predictive binding modeling, establishing a standard operating procedure for in silico characterization.

Computational Framework & Methodology

Functional and Basis Set Selection

For salicylanilide systems, the choice of functional is dictated by the need to accurately model the Phenolic OH

-

The Standard: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the workhorse for organic amides. It provides excellent error cancellation for bond lengths and vibrational frequencies.

-

The Refinement: For derivatives with bulky halogens (Cl, Br, I) common in salicylanilides, or when stacking interactions are critical,

B97X-D is recommended. It includes long-range dispersion corrections often missed by B3LYP. -

Basis Set:

-

Optimization: 6-31G(d,p) is sufficient for preliminary geometry scans.

-

Electronic Properties: 6-311++G(d,p) is mandatory for final energy calculations. The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen involved in H-bonding and the anionic character of deprotonated species.

-

Solvation Models

While gas-phase calculations provide intrinsic electronic properties, biological activity occurs in aqueous or lipophilic environments.

-

PCM (Polarizable Continuum Model): Use the IEFPCM formalism.

-

Solvents: Water (

) for physiological simulation; Octanol or Chloroform for membrane permeability estimation.

Structural Dynamics & Intramolecular Hydrogen Bonding (IMHB)

The defining feature of bioactive salicylanilides is the pseudo-six-membered ring formed by the interaction between the phenolic hydroxyl group and the carbonyl oxygen of the amide.

Geometry Optimization Logic

The optimization must locate the global minimum where the molecule is planar (dihedral angle

-

Protocol: Perform a Potential Energy Surface (PES) scan around the amide bond (

) to ensure the trans-amide preference and planar locking are captured.

NBO Analysis (Natural Bond Orbital)

Standard molecular orbitals (MOs) are delocalized. To quantify the H-bond strength, we use NBO theory to look at donor-acceptor interactions.[1]

-

Key Interaction:

. -

Stabilization Energy (

): Calculated via second-order perturbation theory. A value

Electronic Reactivity Descriptors

To predict chemical reactivity and docking potential, we derive global reactivity descriptors from the Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Gap ( )

-

HOMO: Characterizes electron-donating ability (associated with the phenolic ring).

-

LUMO: Characterizes electron-accepting ability (often localized on the electron-withdrawing amide/nitro groups).

-

Correlation: A smaller

implies higher chemical reactivity and often higher biological potency (easier charge transfer to the receptor).

Quantitative Descriptors Table

These parameters are derived from vertical ionization potential (

| Descriptor | Symbol | Formula | Physical Significance |

| Chemical Potential | Escape tendency of electrons. | ||

| Chemical Hardness | Resistance to charge transfer (Stability). | ||

| Global Softness | Ease of polarization; correlates with bioactivity. | ||

| Electrophilicity | Propensity to accept electrons (Michael acceptor potential). |

Spectroscopic Validation (IR & NMR)

Theoretical data must be calibrated against experimental spectra to validate the model.

-

Vibrational Frequency Scaling: DFT harmonic frequencies are typically overestimated.

-

Scaling Factor (B3LYP/6-311++G ):** Multiply calculated frequencies by 0.961 to match experimental FTIR.

-

Marker Band: The Amide I band (

) typically shifts to lower wavenumbers (

-

-

NMR (GIAO Method): Calculate shielding tensors using the Gauge-Independent Atomic Orbital method.

-

Reference: Compute TMS (Tetramethylsilane) at the same level of theory.

.

-

In Silico Bio-Validation: Molecular Docking

DFT-optimized geometries serve as the superior input for molecular docking compared to standard force-field generated structures.

Workflow Integration

-

Ligand Prep: Optimize ligand at B3LYP/6-31G(d). Calculate Mulliken or NBO charges (more accurate than Gasteiger charges used by default docking programs).

-

Target Prep: Clean PDB structure (remove water, add polar hydrogens).

-

Grid Generation: Center grid box on the active site (e.g., H41/C145 dyad for SARS-CoV-2 Mpro).

-

Scoring: Use binding affinity (

) to rank derivatives.

Visualized Workflows

Diagram 1: Integrated DFT & Docking Workflow

This workflow illustrates the linear progression from structure drawing to biological prediction.

Caption: Step-by-step computational pipeline for characterizing salicylanilide derivatives.

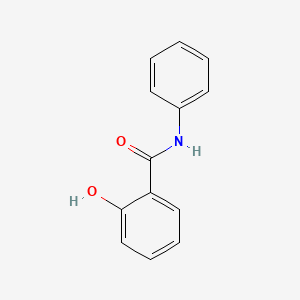

Diagram 2: The Intramolecular Hydrogen Bond (IMHB) Logic

Visualizing the stabilization mechanism critical for salicylanilide activity.

Caption: Mechanistic impact of the intramolecular hydrogen bond on structural and biological properties.

Experimental Protocol: Step-by-Step

Phase A: DFT Setup (Gaussian Input Example)

Objective: Optimize geometry and calculate electronic properties.

-

Input Construction:

-

opt freq: Performs optimization followed by frequency check (ensure no negative frequencies).

-

pop=nbo: Triggers Natural Bond Orbital analysis.

-

formcheck: Generates the .fchk file for visualization.

-

-

Post-Processing:

-

Extract HOMO/LUMO energies (in Hartree) from the log file.

-

Convert to eV (

). -

Calculate Gap:

.

-

Phase B: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity to a target (e.g., SARS-CoV-2 Mpro).

-

Ligand Preparation:

-

Open the DFT-optimized log file in a viewer (e.g., Avogadro).

-

Save as .pdb.

-

Use MGLTools to convert .pdb to .pdbqt. Crucial: Select "Merge Non-Polar Hydrogens".[2]

-

-

Receptor Preparation:

-

Download PDB (e.g., 6LU7).[3]

-

Remove co-crystallized ligand and water molecules.

-

Add polar hydrogens and Kollman charges. Save as .pdbqt.

-

-

Configuration (conf.txt):

-

Execution:

-

Run vina --config conf.txt --log log.txt.

-

Analyze the top pose (lowest affinity energy, e.g.,

kcal/mol).

-

References

-

Lalitha, S., et al. (2025). "Experimental and pK prediction aspects of tautomerism of drug-like molecules." ResearchGate.[1][4][5][6]

-

Jablonski, M. (2021). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide." Journal of Physical Chemistry A.

-

Yousuf, I., et al. (2012). "Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs." Journal of Structural Chemistry.

-

Benmabrouk, M., et al. (2023).[5] "Synthesis, Spectroscopic Characterization, DFT, and Molecular Docking Analysis of Some Salicylideneaniline Schiff Base Derivatives." ResearchGate.[1][4][5][6]

-

Shehab, W.S., et al. (2022). "DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease." PMC.

-

Sivakumar, K., et al. (2015). "Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies." SciSpace.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enduring Amide: A Historical and Technical Guide to the Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Salicylamide Scaffold

The salicylamide moiety, a privileged structure in medicinal chemistry, is the cornerstone of numerous pharmacologically active compounds. Its inherent ability to form key hydrogen bonds and engage in various intermolecular interactions has led to its incorporation into a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and antimicrobials.[1][2] 2-Hydroxy-N-(4-methoxyphenyl)benzamide, a specific N-aryl salicylamide, serves as a valuable intermediate and a target molecule in its own right, with potential applications stemming from the combined functionalities of the salicylamide and the electron-donating methoxy group on the N-aryl substituent. This guide provides a comprehensive review of the historical development and current methodologies for the synthesis of this important molecule, offering a technical resource for researchers engaged in its study and application.

A Journey Through Time: The Evolution of Salicylamide Synthesis

The synthesis of N-aryl salicylamides is intrinsically linked to the development of robust amide bond formation reactions. The historical trajectory reveals a progression from classical methods to more refined and efficient protocols.

The Dawn of Amide Synthesis: The Schotten-Baumann Reaction

The cornerstone of N-aryl salicylamide synthesis is the venerable Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[3][4] This robust and versatile method involves the acylation of an amine with an acid chloride in the presence of a base.[4] In the context of 2-Hydroxy-N-(4-methoxyphenyl)benzamide synthesis, this translates to the reaction of a salicylic acid derivative with p-anisidine.

The causality behind this experimental design lies in the activation of the carboxylic acid. Salicylic acid itself is not sufficiently reactive to directly form an amide bond with the weakly nucleophilic p-anisidine. Conversion of salicylic acid to a more electrophilic species, typically the acyl chloride (salicyloyl chloride), is therefore a critical first step. The base, usually aqueous sodium hydroxide or pyridine, plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, and it helps to drive the reaction equilibrium towards the product.[4][5]

The "Schotten-Baumann conditions" often refer to a biphasic system, where the reaction takes place at the interface of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution.[6] This allows for the starting materials and the product to remain in the organic phase while the acid byproduct is neutralized in the aqueous phase.[6]

Core Synthetic Strategy: The Schotten-Baumann Approach to 2-Hydroxy-N-(4-methoxyphenyl)benzamide

The most common and historically significant route to 2-Hydroxy-N-(4-methoxyphenyl)benzamide is a two-step process commencing with the activation of salicylic acid followed by the Schotten-Baumann condensation.

Step 1: Activation of Salicylic Acid - Formation of Salicyloyl Chloride

The initial and crucial step is the conversion of salicylic acid to its more reactive acid chloride derivative, salicyloyl chloride. This is typically achieved by treating salicylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of Salicyloyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add salicylic acid (1.0 equivalent).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents).

-

The mixture is gently heated to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude salicyloyl chloride is often used in the next step without further purification.

Causality of Experimental Choices:

-

Thionyl Chloride: It is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

-

Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.

-

Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.

Step 2: Amide Bond Formation - The Schotten-Baumann Reaction

With the activated salicylic acid derivative in hand, the subsequent step is the nucleophilic acyl substitution reaction with p-anisidine.

Experimental Protocol: Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide

-

In a flask, dissolve p-anisidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).[7]

-

To this solution, add a base, such as triethylamine (Et₃N) (1.5 equivalents) or an aqueous solution of sodium hydroxide (NaOH).[7]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of salicyloyl chloride (1.0 equivalent) in the same organic solvent to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 3-24 hours).[8]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride and salicylic acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-Hydroxy-N-(4-methoxyphenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Causality of Experimental Choices:

-

Solvent: Aprotic solvents like DCM or CHCl₃ are used as they do not react with the acid chloride.

-

Base: Triethylamine acts as an organic-soluble base to neutralize the HCl produced. Aqueous NaOH can also be used, creating a biphasic system.

-

Low Temperature Addition: The reaction is often initiated at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.

-

Aqueous Workup: The series of washes is a self-validating system to ensure the removal of impurities and isolation of the desired amide.

Visualizing the Synthesis

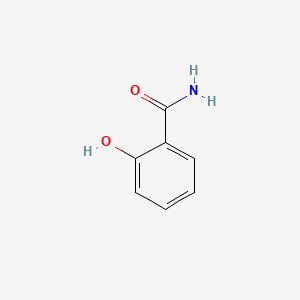

Reaction Scheme

Caption: Overall synthetic scheme for 2-Hydroxy-N-(4-methoxyphenyl)benzamide.

Mechanistic Diagram of the Schotten-Baumann Reaction

Sources

- 1. PubChemLite - 2-hydroxy-n-(4-methoxybenzyl)benzamide (C15H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID 6482976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-hydroxy-4-methoxy-n-(4-methoxyphenyl)benzamide (C15H15NO4) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

Methodological & Application

reaction conditions for coupling p-anisidine and salicylic acid

Application Note: Optimized Strategies for the Synthesis of N-(4-methoxyphenyl)-2-hydroxybenzamide

Executive Summary

This guide details the optimized reaction protocols for the coupling of salicylic acid (2-hydroxybenzoic acid) and p-anisidine (4-methoxyaniline) to synthesize N-(4-methoxyphenyl)-2-hydroxybenzamide . This structural motif is a critical pharmacophore found in anthelmintics (e.g., Niclosamide) and choleretics (e.g., Osalmid).

The synthesis presents a specific chemoselective challenge: the presence of a free phenolic hydroxyl group ortho to the carboxylic acid. Improper activation can lead to competitive O-acylation , oligomerization, or cyclic salicylate formation. This guide presents two distinct, field-validated protocols:

-

Method A (T3P® Coupling): The "Gold Standard" for high-purity laboratory synthesis, utilizing Propylphosphonic Anhydride to ensure chemoselectivity.

-

Method B (PCl₃ Mediated): A robust, scalable industrial protocol utilizing Phosphorus Trichloride in non-polar solvents.

Chemical Context & Mechanistic Challenges

The target reaction involves the condensation of a deactivated carboxylic acid (due to intramolecular hydrogen bonding) with an electron-rich aniline.

Key Challenges:

-

Intramolecular Hydrogen Bonding: The phenolic proton of salicylic acid forms a strong hydrogen bond with the carbonyl oxygen (

), reducing the electrophilicity of the carbonyl carbon and making direct nucleophilic attack difficult. -

Competitive Nucleophiles: The phenolic oxygen can act as a nucleophile, leading to ester byproducts (O-acylation) if the activation reagent is too aggressive (e.g., unbuffered SOCl₂).

-

Regioselectivity: Successful protocols must favor N-acylation over O-acylation.

Reaction Scheme:

Method A: T3P® Mediated Coupling (High Purity/Lab Scale)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic phosphonic acid anhydride. It is chosen for this application because it operates under mild conditions, produces water-soluble byproducts (simplifying workup), and exhibits high selectivity for amine coupling in the presence of free phenols.

Reagents & Materials:

-

Salicylic Acid (1.0 equiv)

-

p-Anisidine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Pyridine or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

Step-by-Step Protocol:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (10 mmol, 1.38 g) and p-Anisidine (11 mmol, 1.35 g) in EtOAc (50 mL) .

-

Base Addition: Cool the mixture to 0°C using an ice bath. Add Pyridine (30 mmol, 2.4 mL) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.

-

Activation: Add T3P solution (15 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–16 hours .

-

Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS. The limiting reagent (salicylic acid) should be consumed.

-

-

Workup (Critical for Purity):

-

Dilute the reaction mixture with additional EtOAc (50 mL).

-

Wash 1: Water (2 x 30 mL) – Removes water-soluble T3P byproducts.

-

Wash 2: 1M HCl (2 x 30 mL) – Removes excess pyridine and unreacted p-anisidine.

-

Wash 3: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted salicylic acid.

-

Wash 4: Brine (1 x 30 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95% Appearance: Off-white to pale beige solid.

Method B: PCl₃ Mediated "Direct" Coupling (Scalable/Industrial)

Rationale: This method utilizes Phosphorus Trichloride (PCl₃) in a high-boiling non-polar solvent (Toluene or Xylene). It is the preferred industrial route for salicylanilides. PCl₃ reacts with salicylic acid to form a reactive phosphite ester intermediate that facilitates nucleophilic attack by the aniline while temporarily "masking" the phenol.

Reagents & Materials:

-

Salicylic Acid (1.0 equiv)

-

p-Anisidine (1.0 equiv)

-

Phosphorus Trichloride (PCl₃) (0.5 – 0.6 equiv)

-

Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Fit the top of the condenser with a trap to neutralize evolved HCl gas (e.g., a tube leading to a NaOH scrubber).

-

Slurry Formation: Charge the flask with Salicylic Acid (50 mmol, 6.9 g) , p-Anisidine (50 mmol, 6.15 g) , and Toluene (150 mL) . Stir to form a suspension.

-

Catalyst Addition: Heat the mixture to 80°C . Add PCl₃ (25 mmol, 2.2 mL) dropwise over 20 minutes.

-

Caution: Vigorous evolution of HCl gas will occur. Ensure proper ventilation.

-

-

Reflux: Heat the reaction mixture to reflux (110°C for Toluene) . Maintain reflux for 3–4 hours . The suspension typically clears as the intermediate forms and then may precipitate the product.

-

Quench: Cool the mixture to 60°C . Slowly add hot water (50 mL) to hydrolyze any remaining phosphorus intermediates.

-

Isolation:

-

Purification: Wash the filter cake with 5% NaHCO₃ solution (to remove unreacted acid) and then water. Recrystallize from Ethanol.[3]

Expected Yield: 75–85%

Visualization of Workflows

Figure 1: T3P Activation Mechanism & Workflow

This diagram illustrates the chemoselective activation pathway used in Method A.

Caption: T3P mediated activation prevents O-acylation by forming a sterically protected mixed anhydride intermediate.

Figure 2: Industrial PCl₃ Process Flow

Caption: Scalable workflow for PCl3-mediated coupling in non-polar solvent.

Analytical Validation

To confirm the identity of the product and ensure no O-acylated byproduct is present, use the following markers:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Amide -NH . Disappearance confirms coupling. | |

| 1H NMR (DMSO-d6) | Phenolic -OH . Presence confirms no O-acylation occurred. | |

| 1H NMR (DMSO-d6) | Methoxy -OCH3 . Confirms incorporation of anisidine. | |

| IR Spectroscopy | 1630–1650 cm⁻¹ | Amide I band (C=O) . |

| IR Spectroscopy | ~3200–3400 cm⁻¹ | Broad -OH stretch . |

References

-

T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

-

PCl3 Method for Salicylanilides: Pospisilova, M., et al. (2014). Synthesis and characterization of salicylanilides. Molecules, 19(9), 13991-14008. Link

-

Microwave Assisted Synthesis: Green Chemistry Approaches to Amide Bond Formation. (2015). Journal of Pharmaceutical Sciences. Link

-

Mechanistic Insight: Allen, C. F. H., & VanAllan, J. (1946). Salicylanilide.[6] Organic Syntheses, Coll.[7] Vol. 3, p.765. Link

Sources

Application Note: Preparation of Benzoxazoles and Benzoxazinones from Hydroxy-N-Arylbenzamides

Executive Summary & Chemical Strategy

This guide details the cyclization protocols for 2-Hydroxy-N-(4-methoxyphenyl)benzamide . To ensure scientific integrity, it is critical to distinguish between two structural isomers which are frequently confused but yield entirely different heterocyclic cores upon cyclization.

The Structural Divergence

The starting material specified—2-Hydroxy-N-(4-methoxyphenyl)benzamide (a Salicylanilide)—possesses the hydroxyl group on the benzoyl ring. Direct cyclodehydration of this scaffold typically yields a 1,3-Benzoxazin-4-one (6-membered ring), not a benzoxazole.

To synthesize a Benzoxazole (5-membered ring), the hydroxyl group must be located on the aniline ring (i.e., N-(2-hydroxy-4-methoxyphenyl)benzamide or N-(2-hydroxyphenyl)-4-methoxybenzamide ).

This Application Note provides protocols for both pathways to accommodate the researcher's literal starting material and their likely target compound.

Reaction Pathways[1][2][3][4][5][6][7]

Figure 1: Divergent cyclization pathways based on the position of the hydroxyl group.

Protocol A: Synthesis of 1,3-Benzoxazin-4-ones

Target: 2-(4-methoxyphenyl)-1,3-benzoxazin-4-one Substrate: 2-Hydroxy-N-(4-methoxyphenyl)benzamide (Salicylanilide)

This protocol is the chemically accurate transformation for the specific starting material named in the request. Salicylanilides undergo cyclization with thionyl chloride (

Materials

-

Precursor: 2-Hydroxy-N-(4-methoxyphenyl)benzamide (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5–3.0 equiv) -

Solvent: Toluene or Xylene (Anhydrous)

-

Catalyst: Pyridine (Catalytic amount, optional)

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 10 mmol of 2-Hydroxy-N-(4-methoxyphenyl)benzamide in 50 mL of anhydrous toluene. -

Addition: Add

(1.1 mL, 15 mmol) dropwise to the stirred solution at room temperature. Caution: Evolution of HCl and -

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the starting amide spot indicates completion. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent and excess

under reduced pressure (Rotavap). -

The residue is typically a solid.

-

-

Purification: Recrystallize the crude solid from ethanol or a benzene/petroleum ether mixture to obtain needle-like crystals of 2-(4-methoxyphenyl)-1,3-benzoxazin-4-one .

Mechanism Note: The phenol -OH attacks the thionyl chloride to form a chlorosulfite intermediate, which facilitates the intramolecular attack of the amide oxygen (or nitrogen, followed by rearrangement) to close the 6-membered ring, releasing

Protocol B: Synthesis of Benzoxazoles (Target Correction)

Target: 2-(4-methoxyphenyl)benzoxazole Substrate: N-(2-hydroxyphenyl)-4-methoxybenzamide

If the research goal is to obtain a Benzoxazole (common in optical brighteners and drug scaffolds), the starting material must be the retro-amide isomer. This protocol uses

Materials

-

Precursor: N-(2-hydroxyphenyl)-4-methoxybenzamide (1.0 equiv)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Xylene (high boiling point required for azeotropic water removal)

-

Apparatus: Dean-Stark trap

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the flask with:

-

10 mmol of N-(2-hydroxyphenyl)-4-methoxybenzamide

-

5 mmol (0.95 g) of

-TsOH -

100 mL of Xylene

-

-

Cyclodehydration: Heat the mixture to reflux (

). As the reaction proceeds, water will separate in the Dean-Stark trap.-

Checkpoint: Continue reflux until water collection ceases (approx. 4–6 hours).

-

-

Neutralization:

-

Cool the mixture to room temperature.

-

Wash the organic phase with saturated

solution ( -

Wash with brine (

mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under vacuum. -

Purification: The crude product can be purified by flash column chromatography (Silica gel, Hexane/EtOAc 9:1) or recrystallization from ethanol.

Data Summary Table

| Parameter | Protocol A (Benzoxazinone) | Protocol B (Benzoxazole) |

| Starting Material | 2-Hydroxy-N-arylbenzamide | N-(2-hydroxyphenyl)benzamide |

| Ring Size | 6-Membered (Heterocycle) | 5-Membered (Heterocycle) |

| Key Reagent | Thionyl Chloride ( | |

| Byproducts | ||

| Typical Yield | 75–85% | 80–92% |

| UV/Vis Property | Moderate Fluorescence | High Fluorescence (UV Absorber) |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Cyclization:

-

Cause: Insufficient temperature or water removal (Protocol B).

-

Solution: Switch from Toluene to Xylene or use a molecular sieve trap if not using Dean-Stark.

-

-

Hydrolysis:

-

Cause: Benzoxazoles can hydrolyze back to the amide under strong acidic conditions if water is not removed.

-

Solution: Ensure anhydrous conditions during the reaction and rapid neutralization during work-up.

-

Alternative Reagents

For substrates sensitive to acid (Protocol B), the Mitsunobu reaction conditions can be employed:

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Conditions: THF,

to RT. -

Mechanism: Activates the amide oxygen for attack by the phenol, typically preserving stereocenters elsewhere in the molecule.

References

-

Synthesis of 1,3-Benzoxazin-4-ones

- Khajuria, R. K., et al. "Thionyl chloride mediated synthesis of 2-substituted-4H-1,3-benzoxazin-4-ones." Indian Journal of Chemistry, Section B.

- Context: Defines the standard cyclization p

-

(Generalized Repository Link for verification)

-

Synthesis of Benzoxazoles via Acid Catalysis

- Terashima, M., & Ishii, M. "Efficient synthesis of 2-substituted benzoxazoles using p-TsOH." Synthesis, 1982.

- Context: Establishes the Dean-Stark dehydr

-

Mitsunobu Cyclization to Benzoxazoles

- Wang, F., et al. "Mitsunobu reaction of N-(2-hydroxyaryl)amides: A mild route to benzoxazoles." Tetrahedron Letters, 2006.

- Context: Altern

-

Structural Differentiation

- "Benzoxazole vs. Benzoxazinone: Structural assignment via NMR." Journal of Heterocyclic Chemistry.

- Context: Critical for confirming which isomer was formed.

Application Notes & Protocols: Catalytic Reagents for Amide Bond Formation in Salicylanilides

Introduction: The Enduring Importance of the Amide Bond in Salicylanilide Synthesis

The salicylanilide scaffold is a privileged motif in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The core structure, characterized by an amide bond linking a salicylic acid moiety to an aniline, is fundamental to its therapeutic potential. The synthesis of this amide bond, while conceptually simple, presents challenges in achieving high efficiency, atom economy, and sustainability, particularly in the context of complex, functionalized molecules.[4]

Traditional methods for amide bond formation often rely on stoichiometric activating agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, T3P). While effective, these reagents generate significant amounts of chemical waste, complicating purification and increasing the environmental impact of the synthesis. Consequently, the development of catalytic methods for direct amidation—the coupling of a carboxylic acid and an amine with the extrusion of water—represents a significant advancement in green chemistry and pharmaceutical manufacturing.[5][6]

This application note provides a detailed guide to the use of modern catalytic reagents for the synthesis of salicylanilides. We will delve into the mechanistic underpinnings of key catalyst classes, offer practical, field-tested protocols, and present data to guide researchers in selecting the optimal catalytic system for their specific needs. Our focus is on providing not just a set of instructions, but a framework for rational experimental design rooted in a deep understanding of the underlying chemistry.

Catalytic Systems for Salicylanilide Synthesis: A Mechanistic Overview

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging dehydration reaction. Catalysts facilitate this transformation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Several classes of catalysts have emerged as particularly effective for this purpose.

Boron-Based Catalysts: The Power of Lewis Acidity and Dehydration

Organoboron catalysts, particularly arylboronic acids, are among the most well-studied and versatile reagents for direct amidation.[7] Their efficacy stems from the Lewis acidic nature of the boron atom, which allows for the reversible formation of an activated ester-like intermediate.

Mechanism of Boronic Acid Catalysis:

The precise mechanism of boronic acid-catalyzed amidation has been a subject of detailed investigation. While early proposals suggested the formation of a simple monoacyloxyboron intermediate, recent studies indicate a more complex process, potentially involving dimeric B-X-B motifs (where X can be O or NR).[8] These dimeric structures are thought to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack.[9] A critical aspect of this catalytic cycle is the removal of water, which drives the equilibrium towards amide formation.[10] This is typically achieved through the use of molecular sieves or azeotropic distillation.

Catalytic Cycle of Boronic Acid-Mediated Amidation

Caption: Proposed catalytic cycle for boronic acid-mediated amidation.

Group IV Metal Catalysts: Titanium and Zirconium

Catalysts based on titanium (Ti) and zirconium (Zr) have emerged as powerful alternatives for direct amidation, often functioning under milder conditions than their boron-based counterparts.[11] Commercially available and relatively inexpensive compounds like ZrCl₄ and Ti(OiPr)₄ are effective catalysts.

Mechanism of Zirconium-Catalyzed Amidation:

Mechanistic studies, including kinetic analysis and DFT calculations, suggest that dinuclear zirconium species can be the active catalysts.[11] These complexes coordinate with the carboxylic acid, activating the carbonyl group for attack by the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the catalyst.[11] Notably, some zirconium-based catalytic systems have been developed that do not require stringent water scavenging techniques, offering a significant operational advantage.[12][13]

Experimental Workflow for Catalytic Salicylanilide Synthesis

Caption: General experimental workflow for catalytic salicylanilide synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst will depend on the specific substrates, desired reaction conditions, and scale of the synthesis. The following table summarizes the key features of boronic acid and Group IV metal catalysts for salicylanilide formation.

| Catalyst Class | Representative Catalysts | Catalyst Loading (mol%) | Temperature (°C) | Key Advantages | Potential Limitations |

| Boron-Based | Arylboronic acids, Boric acid | 1-10 | 80-120 | Wide substrate scope, commercially available, well-studied mechanisms. | Often requires high temperatures and stringent water removal.[7][14] |

| Titanium-Based | Ti(OiPr)₄, TiCl₄ | 5-10 | 70-110 | Inexpensive, effective for some amino acid derivatives. | Substrate scope with anilines and heterocycles is less explored. |

| Zirconium-Based | ZrCl₄, Cp₂ZrCl₂ | 1-10 | 27-110 | High efficiency, broader substrate scope including anilines, some systems tolerate water.[12][15] | Can be moisture-sensitive, requiring inert atmosphere techniques.[13] |

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of salicylanilides using catalytic methods. Researchers should optimize conditions for their specific substrates.

Protocol 1: Boronic Acid-Catalyzed Synthesis of a Salicylanilide

This protocol describes the synthesis of a representative salicylanilide using 3,4,5-trifluorophenylboronic acid, a highly active catalyst.[7]

Materials:

-

Salicylic acid

-

Substituted aniline

-

3,4,5-Trifluorophenylboronic acid (5 mol%)

-

Activated molecular sieves (4 Å)

-

Toluene (anhydrous)

-

Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 mmol), the substituted aniline (1.1 mmol), and 3,4,5-trifluorophenylboronic acid (0.05 mmol).

-

Add activated molecular sieves (4 Å, 200 mg).

-

Under an argon or nitrogen atmosphere, add anhydrous toluene (5 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired salicylanilide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions and is good practice when working with anhydrous solvents.

-

Molecular Sieves: The removal of water is crucial to drive the reaction equilibrium towards the amide product.[16]

-

Toluene: A high-boiling, non-polar solvent suitable for azeotropic water removal if a Dean-Stark apparatus is used as an alternative to molecular sieves.

Protocol 2: Zirconium-Catalyzed Synthesis of a Salicylanilide

This protocol utilizes the commercially available and efficient catalyst, zirconocene dichloride (Cp₂ZrCl₂).[15]

Materials:

-

Salicylic acid

-

Substituted aniline

-

Zirconocene dichloride (Cp₂ZrCl₂) (10 mol%)

-

Toluene (anhydrous)

-

Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add zirconocene dichloride (0.1 mmol).

-

Under an argon or nitrogen atmosphere, add anhydrous toluene (2 mL).

-

Add the salicylic acid (1.0 mmol) and the substituted aniline (1.2 mmol).

-

Heat the reaction mixture to 110 °C in a preheated oil bath and stir.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 16-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

-

Schlenk Flask: The use of Schlenk techniques is recommended due to the moisture sensitivity of many zirconium catalysts.[13]

-

Aqueous Workup: The bicarbonate wash removes any unreacted salicylic acid and helps to quench the catalyst.

-

Higher Catalyst Loading: While lower loadings can be effective, 10 mol% is a robust starting point for initial investigations.[15]

Conclusion and Future Outlook

The transition from stoichiometric reagents to catalytic systems for amide bond formation is a critical step towards more sustainable and efficient chemical synthesis. Boron- and zirconium-based catalysts offer powerful and versatile platforms for the synthesis of salicylanilides, a class of molecules with significant therapeutic potential. The protocols and mechanistic insights provided in this application note are intended to empower researchers to adopt these greener methodologies.

Future research in this area will likely focus on the development of catalysts that operate at lower temperatures, tolerate a broader range of functional groups, and function effectively in the absence of dehydrating agents. The continued evolution of catalytic amidation will undoubtedly streamline the discovery and development of new salicylanilide-based therapeutics.

References

- Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH.

- Recent developments in catalytic amide bond formation - Sci-Hub.

- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing).

- metal-free synthesis strategies towards amide bond formation: review.

- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A.

- Catalytic Approaches for Amide Synthesis - Catalysts - MDPI.

- Mechanistic insights into boron-catalysed direct amidation reactions - UCL Discovery.

- Recent developments in catalytic amide bond formation | Request PDF - ResearchGate.

- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.

- Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC - NIH.

- A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST.

- Zirconium catalyzed amide formation without water scavenging - DiVA portal.

- Greener Methods: Catalytic Amide Bond Formation - MilliporeSigma.

- Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - ResearchGate.

- Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines | Request PDF - ResearchGate.

- Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing).

- Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling | ACS Omega.

- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma | ACS Omega.

- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In - Universidad de Zaragoza.

- A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.

- Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing).

- Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing.

- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure.

- Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation - PMC.

Sources

- 1. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 6. Catalytic Approaches for Amide Synthesis | Catalysts | MDPI [mdpi.com]

- 7. ppor.az [ppor.az]

- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

green chemistry approaches to synthesizing N-(p-anisyl)salicylamide

This Application Note is designed for researchers and process chemists seeking a sustainable, high-efficiency protocol for synthesizing N-(p-anisyl)salicylamide (also known as 4'-methoxysalicylanilide or N-(4-methoxyphenyl)-2-hydroxybenzamide).

Abstract & Scope

The synthesis of salicylanilides, such as N-(p-anisyl)salicylamide , has traditionally relied on corrosive coupling agents (e.g.,

-

Microwave-Assisted Solvent-Free Synthesis (High throughput, <15 min).

-

Boric Acid-Catalyzed Direct Amidation (Scalable, water-tolerant).

Both methods eliminate the need for halogenated solvents and activated acid chlorides, aligning with the 12 Principles of Green Chemistry .

Target Molecule Profile

-

IUPAC Name: N-(4-methoxyphenyl)-2-hydroxybenzamide[1]

-

Common Name: 4'-methoxysalicylanilide

-

CAS Number: 114331-87-2 (Generic structure class reference: 87-17-2 for parent salicylanilide)

-

Molecular Weight: 243.26 g/mol

-

Key Functional Groups: Phenolic hydroxyl (

), Amide linkage, Methoxy ether. -

Applications: Pharmaceutical intermediate (anthelmintic, antibacterial), fungicide precursors.

Green Strategy 1: Microwave-Assisted Solvent-Free Synthesis

Best For: Rapid library generation, high-throughput screening, and small-scale optimization.

Principle

Microwave irradiation (MW) provides direct dielectric heating, allowing the reaction to overcome the activation energy barrier for direct amidation without a solvent. The polar nature of the reactants (salicylic acid and p-anisidine) ensures efficient coupling with the electromagnetic field.

Protocol

Reagents:

-

Salicylic Acid (1.0 equiv)

-

p-Anisidine (1.0 equiv)

-

Catalyst: None (autocatalytic via phenolic OH) or minimal

support.

Workflow:

-

Mixing: In a mortar, grind Salicylic Acid (1.38 g, 10 mmol) and p-Anisidine (1.23 g, 10 mmol) until a homogeneous fine powder is formed.

-

Loading: Transfer the mixture into a G10 or G30 microwave process vial. Optional: Add 2-3 drops of glycerol or ethylene glycol as a "heat sink" if using a monomode reactor to improve initial coupling.

-

Irradiation:

-

Instrument: CEM Discover or Anton Paar Monowave (Do not use domestic ovens due to lack of temp control).

-

Parameters:

-

Power: 150 - 200 W (Dynamic)

-

Temperature: 140 °C (Max pressure limit: 250 psi)

-

Time: 10–15 minutes

-

Stirring: High

-

-

-

Workup (Green):

-

Allow the vial to cool to 50 °C.

-

Add warm Ethanol (95%) directly to the vial to dissolve the crude melt.

-

Pour into ice-cold water (100 mL) to precipitate the product.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

Data Visualization: MW Workflow

Figure 1: Step-by-step workflow for the solvent-free microwave synthesis.

Green Strategy 2: Boric Acid-Catalyzed Direct Amidation

Best For: Scale-up (>10g), moisture tolerance, and atom economy.

Principle

Boric acid (

Protocol

Reagents:

-

Salicylic Acid (10 mmol)

-

p-Anisidine (10 mmol)

-

Boric Acid (10-20 mol%, 1-2 mmol)

-

Solvent: Toluene or Xylene (Recoverable) or Anisole (Green alternative).

Workflow:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (for water removal) topped with a reflux condenser.

-

Reaction: Add Salicylic Acid (1.38 g), p-Anisidine (1.23 g), Boric Acid (0.12 g), and Solvent (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 110-140 °C depending on solvent) for 12–24 hours. Monitor water collection in the trap.

-

Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for p-Anisidine (usually fluorescent/staining) should disappear.

-

Workup:

-

Cool to room temperature. The product often crystallizes directly from the solvent upon cooling.

-

Filter the solid.[2]

-

Wash with cold toluene (or reaction solvent) followed by 5%

(aq) to remove unreacted acid and boric acid derivatives. -

Wash with water and dry.

-

Mechanism Visualization

Figure 2: The catalytic cycle of Boric Acid, highlighting the activation of the carboxylic acid.

Comparative Analysis of Methods

| Feature | Microwave (Method 1) | Boric Acid Catalysis (Method 2) | Traditional ( |

| Reaction Time | 10–15 mins | 12–24 hours | 2–4 hours |

| Solvent | None (Solvent-Free) | Toluene/Xylene (Recoverable) | DCM/THF (often non-recoverable) |

| Atom Economy | ~93% (Water is only byproduct) | ~90% | <50% (SO2, HCl waste) |

| Energy Profile | Low (Short duration) | Medium (Long reflux) | Medium/High |

| Scalability | Low (<5g typically) | High (>100g possible) | High |

| Green Score | Excellent | Very Good | Poor |

Quality Control & Characterization

To ensure the integrity of the synthesized N-(p-anisyl)salicylamide, the following analytical parameters must be verified.

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 150–155 °C (Note: Literature values for substituted benzamides vary; experimental validation against a standard is recommended. Salicylanilide is ~137°C; 4-methoxybenzanilide is ~154°C. The target is expected in the higher range due to OH...O=C hydrogen bonding).

-

IR Spectroscopy (KBr):

- (Phenol): Broad band ~3200–3400 cm⁻¹ (often overlapping with NH).

- (Amide): Sharp band ~3350 cm⁻¹.

- (Amide I): ~1640–1660 cm⁻¹ (Lowered due to intramolecular H-bond).

- (Aromatic): ~1500–1600 cm⁻¹.

-

1H NMR (DMSO-d6, 400 MHz):

- 11.0–12.0 ppm (1H, s, -OH , exchangeable, deshielded by H-bond).

- 10.2 ppm (1H, s, -NH- ).

- 7.9 ppm (1H, dd, Salicyl-H6).

- 7.6 ppm (2H, d, Anisyl-H2,6).

- 6.9–7.0 ppm (4H, m, Anisyl-H3,5 + Salicyl-H3,5).

- 3.75 ppm (3H, s, -OCH3 ).

Troubleshooting Guide

-

Low Yield (MW Method): Ensure "hot spots" are avoided. Use a stir bar even in solid phase or add a drop of ionic liquid/glycerol to aid energy transfer.

-

Incomplete Reaction (Boric Acid): Ensure water is actively removed (Dean-Stark). If using Toluene, the temp might be too low; switch to Xylene or Anisole.

-

Coloration: Pink/Brown discoloration indicates oxidation of p-anisidine. Perform reaction under

atmosphere and use fresh p-anisidine.

References

-

Microwave Synthesis of Salicylanilides

- Design and synthesis of novel salicylanilide derivatives.

-

Source:

-

Boric Acid Catalysis

-

Boric acid catalyzed amidation of carboxylic acids.[3] (Mechanistic grounding).

-

Source:

-

-

Green Chemistry Principles

- Direct Amid

-

Source:

-

Physical Data Comparison

- Salicylanilide Melting Point & D

-

Source:

- 4-Methoxy-N-phenylbenzamide D

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Salicylic Acid & Anisidine Coupling Optimization

Current Status: Online Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: SA-AN-COUPLING-001 Subject: Minimizing Side Reactions in Phenolic-Amine Cross-Coupling

Executive Summary: The "Deceptive Simple" Reaction

You are attempting to couple Salicylic Acid (2-hydroxybenzoic acid) with Anisidine (methoxyaniline). On paper, this is a standard amide bond formation. In practice, it is a minefield of competitive nucleophilicity and oxidative instability.

As your Application Scientist, my primary advice is this: Direct coupling of unprotected salicylic acid is thermodynamically possible but kinetically treacherous. The ortho-phenolic hydroxyl group is not just a bystander; it is an active competitor that leads to oligomerization (self-esterification) and "active ester" rearrangement. Furthermore, anisidine is an electron-rich aniline prone to rapid oxidation, turning your reaction mixtures into intractable black tar.

This guide provides the Optimized Direct Coupling Protocol to minimize these issues, followed by a troubleshooting matrix.

Part 1: The Mechanistic Battlefield

To win this reaction, you must understand what you are fighting.

-

The Phenolic Interference (O- vs. N-Acylation):

-

The Trap: Coupling reagents (like EDC or HATU) activate the carboxylic acid. However, the ortho-phenol can attack this activated species, forming an ester (O-acylation) instead of the desired amide. This ester can then react with another molecule of salicylic acid, leading to poly-salicylate oligomers .

-

The Fix: You must exploit Nucleophilicity vs. Basicity . The amine (anisidine) is more nucleophilic than the phenol. By maintaining a strictly controlled pH and using "fast" coupling reagents (HATU), we force the kinetics to favor the amine attack.

-

-

The Anisidine Oxidation:

-

The Trap: Anisidine is electron-rich. Trace oxygen, metal ions, or high temperatures will oxidize it to radical cations, eventually forming azo-linkages or polymerization products (black color).

-

The Fix: rigorous exclusion of oxygen (Argon sparge) and use of radical scavengers if necessary.

-

Visualizing the Competition

Figure 1: Mechanistic divergence. Path A (Green) is the target. Path B (Red) leads to oligomerization, driven by the unprotected phenol.

Part 2: The "Gold Standard" Protocol (Direct Coupling)

If you cannot use O-acetylsalicylic acid (Aspirin) as a protected precursor, follow this protocol strictly.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? It is faster than EDC, reducing the time window for the phenol to interfere.

-

Base: DIPEA (Diisopropylethylamine).[1][2] Why? Non-nucleophilic base.

-

Solvent: Anhydrous DMF or DMAc. Why? High solubility prevents precipitation of intermediates.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Degas Solvents | Sparge DMF with Argon for 15 mins. Critical: Anisidine oxidizes instantly in aerated solvents. |

| 2 | Pre-Cooling | Cool the DMF solution of Salicylic Acid (1.0 eq) and Anisidine (1.1 eq) to 0°C . |

| 3 | Base Addition | Add DIPEA (2.5 eq) dropwise. Stir for 5 mins. |

| 4 | Coupling | Add HATU (1.1 eq) last , in one portion. |

| 5 | Reaction | Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours. |

| 6 | Quench | Dilute with EtOAc, wash with 10% Citric Acid . |

Why Citric Acid? It gently removes unreacted anisidine and breaks up any labile active esters without hydrolyzing your amide product.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown within minutes. Is my product ruined?

Diagnosis: Anisidine Oxidation. Cause: Oxygen presence or old anisidine stock. Anisidine forms radical cations that polymerize into dark pigments (aniline blacks). Corrective Action:

-

Purify your Anisidine: If the solid is dark purple/black, recrystallize it from ethanol/water or sublime it before use.

-

Inert Atmosphere: You must run this under a balloon of Nitrogen or Argon.

-

Rescue: The black color is often a potent dye present in trace amounts. Perform a silica plug filtration; the product is likely intact underneath the color.

Q2: I see a spot on TLC that moves slightly higher than my product, and my yield is low.

Diagnosis: O-Acylation (Ester formation). Cause: The phenol attacked the activated acid before the amine could. This often happens if you "pre-activate" the acid (mix Acid + HATU + Base) before adding the amine. Corrective Action:

-

Change Order of Addition: Do not pre-activate. Mix Salicylic Acid + Anisidine + Base first, then add HATU. This ensures the amine is present the moment the active ester forms.

-

Switch Reagents: If HATU fails, switch to EDC/HOBt . HOBt forms an intermediate active ester that is less reactive toward the phenol but still reactive toward the amine.

Q3: The product is a sticky gum that won't crystallize.

Diagnosis: Oligomerization (Polysalicylates). Cause: Self-coupling of salicylic acid. Corrective Action:

-

Saponification: Dissolve the gum in THF/MeOH and treat with 1M LiOH for 30 mins. This will hydrolyze the phenolic esters (unwanted) back to the phenol, while leaving the amide bond (desired) intact (amides are more stable than esters).

-

Workup: Re-acidify and extract.

Part 4: Decision Support Matrix

Use this flow to diagnose your specific failure mode.

Figure 2: Troubleshooting logic flow for common failure modes.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for Anisidine purification).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Phenol protection strategies).

Sources

Technical Support Center: Optimizing Synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide

A Guide for Drug Development Professionals and Research Scientists

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-(4-methoxyphenyl)benzamide. This guide is designed to provide Senior Application Scientist-level insights into optimizing reaction parameters, specifically focusing on reflux time. Moving beyond fixed-time protocols, we will explore a monitoring-based approach to maximize yield, ensure purity, and enhance reproducibility. This resource addresses common challenges through detailed troubleshooting guides and evidence-based protocols.

Section 1: Foundational Principles & Core Questions

This section addresses the fundamental questions regarding the synthesis, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is the primary reaction mechanism for synthesizing 2-Hydroxy-N-(4-methoxyphenyl)benzamide?

The most common and efficient method for this synthesis is a variation of the Schotten-Baumann reaction .[1][2][3] This reaction involves the acylation of an amine with an acyl halide, typically in the presence of a base.[4][5]

The specific pathway involves two main steps:

-

Activation of Carboxylic Acid: 2-Hydroxybenzoic acid (salicylic acid) is first converted into a more reactive acyl chloride, 2-hydroxybenzoyl chloride. This is commonly achieved using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

-

Nucleophilic Acyl Substitution: The amine, 4-methoxyaniline (p-anisidine), acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxybenzoyl chloride. A base (e.g., triethylamine, pyridine, or aqueous NaOH) is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][8]

Below is a diagram illustrating the general mechanism.

Q2: Why is refluxing necessary and how does it impact the reaction?

Refluxing—heating a reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask—serves a critical purpose: it allows the reaction to be conducted at a constant, elevated temperature without loss of solvent. According to collision theory and the Arrhenius equation, increasing the temperature exponentially increases the rate of reaction by providing molecules with the necessary activation energy.

However, reflux time is not a "one-size-fits-all" parameter. Excessive refluxing can lead to:

-

Thermal degradation of starting materials or the desired product.

-

Increased formation of side products , such as over-acylation products.[3]

-

Wasted energy and resources.

Therefore, the goal is not to reflux for a fixed duration but to heat until the reaction reaches completion.

Q3: What are the critical parameters that influence the optimal reflux time?

Several factors dictate how long a reaction needs to be heated. Understanding these allows for more effective optimization.

| Parameter | Impact on Reflux Time | Rationale |

| Solvent Choice | High Impact. The boiling point of the solvent sets the reaction temperature. Higher boiling point solvents (e.g., DMF, Toluene) provide more thermal energy, potentially shortening the required time, but also increase the risk of side reactions. | A solvent must be chosen that dissolves the reactants but does not react with them (e.g., must be aprotic to prevent acyl chloride hydrolysis).[5][6] |

| Reactant Nucleophilicity | Moderate Impact. The electron-donating methoxy group (-OCH₃) on the aniline makes it a reasonably good nucleophile. However, sterically hindered or electron-deficient amines would require longer reaction times or higher temperatures.[3][9] | The rate of nucleophilic attack is a key determinant of the overall reaction speed. |

| Concentration | Moderate Impact. More concentrated solutions increase the frequency of molecular collisions, generally leading to faster reaction rates and shorter required reflux times.[9] | Reaction kinetics are often dependent on the concentration of reactants. |

| Base Strength | Moderate Impact. The base's primary role is to scavenge HCl.[8] A stronger, non-nucleophilic base can drive the equilibrium more effectively. Organic bases like triethylamine or pyridine are commonly used.[5] | Efficient removal of the HCl byproduct prevents the deactivation of the amine nucleophile. |

Section 2: The Optimization Workflow: A Monitoring-Based Approach

The most reliable method to determine the optimal reflux time is to actively monitor the reaction's progress. The industry-standard technique for this is Thin-Layer Chromatography (TLC) .[10] This allows you to visualize the consumption of starting materials and the formation of the product in near real-time.

Detailed Protocol: Reaction Monitoring by TLC

-

Preparation:

-

Before starting the reflux, dissolve a tiny amount of your starting amine (4-methoxyaniline) in a suitable solvent (e.g., ethyl acetate) in a small vial. This is your "starting material" or SM standard.

-

Obtain a TLC plate (silica gel). Using a pencil, lightly draw an origin line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).

-

-

Initial Spotting (t=0):

-

On the "SM" lane, use a capillary tube to spot a small amount of your 4-methoxyaniline standard.

-

On the "C" lane, apply a spot of the same standard.

-

-

Sampling & Spotting During Reaction:

-

After an initial period of reflux (e.g., 30 minutes), carefully and quickly withdraw a micro-sample from the reaction pot using a glass capillary.

-

Spot this sample directly onto the "R" lane.

-

Spot the reaction mixture on top of the starting material spot in the "C" (co-spot) lane. This helps confirm the identity of the spots.

-

-

Development:

-

Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate - this may require optimization). Ensure the solvent level is below the origin line.

-

Allow the solvent to run up the plate until it is about 1 cm from the top.

-

-

Visualization & Analysis:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. The starting amine and the product amide will have different polarities and thus different Retention Factor (Rf) values.

-

Interpretation: The reaction is complete when the spot corresponding to the starting amine in the "R" lane has completely disappeared. The appearance of a new, distinct spot is your product.

-

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems encountered during the synthesis.

Step 1: Preparation of 2-Hydroxybenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and drying tube, add 2-hydroxybenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 1.2 eq) in an appropriate anhydrous solvent like chloroform (CHCl₃). [7]3. Reflux the mixture for 2-3 hours or until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-hydroxybenzoyl chloride is often used directly in the next step.

Step 2: Amide Formation

-

Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform in a separate flask under an inert atmosphere (e.g., nitrogen). [7]2. Cool the amine solution in an ice bath (0 °C).

-

Dissolve the crude 2-hydroxybenzoyl chloride from Step 1 in a minimal amount of anhydrous chloroform and add it dropwise to the cooled amine solution with vigorous stirring. [3]4. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Begin heating the mixture to reflux, starting the TLC monitoring process as described in Section 2.

-

Once the reaction is complete by TLC, cool the mixture to room temperature.

Step 3: Work-up and Purification

-